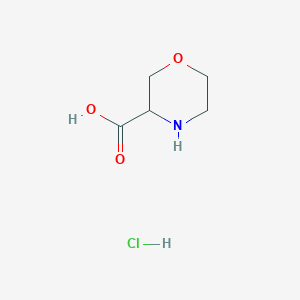

Morpholine-3-carboxylic acid hydrochloride

Description

Morpholine-3-carboxylic acid hydrochloride (CAS: 66937-99-3) is a chiral morpholine derivative with the molecular formula C₅H₉NO₃·HCl (molecular weight: 167.59 g/mol) . It exists as a white crystalline powder with a melting point of 245–250°C and is widely used as a building block in organic synthesis and pharmaceutical research. Its structure features a six-membered morpholine ring with a carboxylic acid group at the 3-position, stabilized by hydrochloric acid . Key applications include its role in Cβ–H/Cα–C activation reactions for sp³-hybridized carbon functionalization, as demonstrated in modular synthesis protocols .

Propriétés

IUPAC Name |

morpholine-3-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9NO3.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWSLARZELUGARZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCC(N1)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50672357 | |

| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

167.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

66937-99-3 | |

| Record name | Morpholine-3-carboxylic acid--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50672357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | morpholine-3-carboxylic acid hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Morpholine-3-carboxylic acid hydrochloride can be synthesized through several methods. One common approach involves the reaction of morpholine with chloroacetic acid under basic conditions, followed by acidification to obtain the hydrochloride salt. Another method includes the use of amino alcohols and α-haloacid chlorides, which undergo coupling, cyclization, and reduction reactions to form the desired product .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product in its pure form .

Activité Biologique

Morpholine-3-carboxylic acid hydrochloride is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmaceuticals and organic synthesis. This article explores its biological activity, including its mechanisms of action, biochemical interactions, and applications in drug development.

This compound has the molecular formula CHClNO and a molecular weight of 167.59 g/mol. It appears as a white powder and is soluble in water. The compound's melting point ranges from 245°C to 250°C, indicating its thermal stability.

Biological Activities

Research indicates that this compound exhibits antimicrobial and antifungal properties , making it valuable in drug development. Its derivatives have shown promise in inhibiting various microbial pathogens, which could lead to the development of new antibiotics .

Case Studies

-

Antimicrobial Activity

A study highlighted the antimicrobial efficacy of derivatives derived from this compound against several bacterial strains, demonstrating minimum inhibitory concentrations (MICs) comparable to established antibiotics . -

Enzyme Inhibition

Another investigation focused on the compound's ability to inhibit tyrosinase, an enzyme involved in melanin production. The study reported IC values indicating significant inhibitory potential, suggesting applications in skin-whitening formulations .

Applications in Drug Development

This compound serves as an important intermediate in the synthesis of various pharmaceuticals. Its unique structure allows for modifications that enhance biological activity:

- Central Nervous System Disorders : The compound is being explored for its role in developing drugs targeting neurological conditions due to its ability to cross the blood-brain barrier .

- Antifungal Agents : Research into its derivatives has shown potential for developing new antifungal treatments.

Comparative Analysis with Similar Compounds

A comparison with structurally similar compounds reveals varying degrees of biological activity:

| Compound Name | CAS Number | Similarity Index |

|---|---|---|

| (R)-Morpholine-3-carboxylic acid hydrochloride | 1187928-88-6 | 1.00 |

| (S)-Methyl morpholine-3-carboxylate hydrochloride | 1447972-26-0 | 0.95 |

| (R)-3-Morpholinecarboxylic Acid | 106825-81-4 | 0.97 |

| trans-2-Methylmorpholine-3-carboxylic acid | 1807882-36-5 | 0.78 |

This table illustrates how variations in chemical structure can influence biological properties and activities.

Applications De Recherche Scientifique

Pharmaceutical Development

Morpholine-3-carboxylic acid hydrochloride serves as a crucial building block in the synthesis of various pharmaceuticals, particularly those targeting central nervous system disorders. Its role includes:

- Synthesis of Active Pharmaceutical Ingredients (APIs) : This compound is involved in creating intermediates for drugs, enhancing their therapeutic efficacy and bioavailability.

- Drug Design : It is utilized in the design of new drug candidates due to its structural properties that can influence pharmacological activity.

Case Study: CNS Drug Development

A study highlighted the use of this compound in synthesizing a series of compounds aimed at treating anxiety and depression. The compounds exhibited promising activity in preclinical models, indicating potential for further development.

Chemical Synthesis

In organic synthesis, this compound acts as a reagent facilitating the formation of complex molecules. Its applications include:

- Building Block for Organic Molecules : It is used to construct various organic compounds essential for medicinal chemistry.

- Facilitation of Multi-step Synthesis : The compound aids in multi-step synthetic pathways, allowing chemists to develop intricate molecular architectures.

Data Table: Synthetic Applications

| Application Area | Description |

|---|---|

| Organic Synthesis | Used as a reagent to form complex organic molecules |

| Medicinal Chemistry | Building block for synthesizing drug candidates |

Biochemical Research

This compound plays a vital role in biochemical studies, particularly in enzyme activity and protein interactions:

- Enzyme Inhibition Studies : The compound has been shown to inhibit specific enzymes, which can lead to insights into metabolic pathways and potential therapeutic targets.

- Protein Interaction Analysis : It is utilized to study interactions between proteins and other biomolecules, providing valuable data for drug design.

Case Study: Enzyme Interaction

Research indicated that this compound inhibits proton pump activity with an IC value of approximately 25 μM. This suggests its potential application in treating gastric acid-related disorders.

Material Science

In material science, this compound is employed for developing polymers and coatings:

- Enhancement of Material Properties : this compound contributes to improving flexibility and durability in materials used across various industries.

Data Table: Material Science Applications

| Application Area | Description |

|---|---|

| Polymer Development | Enhances flexibility and durability |

| Coating Formulations | Improves protective properties |

Agricultural Chemistry

The compound is also explored for its potential use in developing agrochemicals:

- Pest Control Solutions : Research suggests that derivatives of this compound may offer effective pest control while minimizing environmental impact.

Case Study: Agrochemical Development

A study evaluated the efficacy of morpholine derivatives as potential agrochemicals, demonstrating their effectiveness against common agricultural pests while showcasing reduced toxicity to non-target organisms.

Comparaison Avec Des Composés Similaires

Enantiomers: (R)- and (S)-Morpholine-3-carboxylic Acid Hydrochloride

- (R)-Enantiomer (CAS: 1187928-88-6) and (S)-Enantiomer (CAS: 1187929-04-9) exhibit identical molecular weights (167.59 g/mol) and physical properties (e.g., melting point, solubility) but differ in optical activity and stereochemical interactions.

- Applications : The (S)-enantiomer is used in chiral ligand synthesis for asymmetric catalysis, while the (R)-form is employed in peptide mimetics .

- Purity : Both are available at ≥95% purity, with prices ranging from $20–66/g depending on scale .

Hexahydro-1H-pyrrolo[2,1-c]morpholine-3-carboxylic Acid Hydrochloride

- CAS: 1909314-19-7 | Formula: C₈H₁₄ClNO₃ | MW: 207.65 g/mol .

- Structural Difference : A fused pyrrolidine ring enhances rigidity and lipophilicity , making it suitable for CNS-targeted drug candidates .

- Applications : Used in agrochemicals (pesticide intermediates) and material science (thermal-stable polymers) .

- Purity : ≥95%, priced at a premium due to synthetic complexity.

trans-2-Methylthis compound

4-(Cyclobutylmethyl)this compound

Methyl 3-Methylmorpholine-3-carboxylate Hydrochloride

- CAS: 1205749-06-9 | Formula: C₇H₁₄ClNO₃ | MW: 207.65 g/mol .

- Structural Difference : An ester group replaces the carboxylic acid, altering hydrolysis kinetics and bioavailability.

- Applications : Intermediate for pH-sensitive drug delivery systems .

Physicochemical and Functional Comparisons

| Property | Morpholine-3-carboxylic Acid HCl | Hexahydro-pyrrolo Derivative | (R)-Enantiomer |

|---|---|---|---|

| Molecular Weight (g/mol) | 167.59 | 207.65 | 167.59 |

| Melting Point (°C) | 245–250 | Not reported | 245–250 |

| Purity (%) | 96–98 | ≥95 | 95–98 |

| Key Functional Group | Carboxylic acid | Fused pyrrolidine | Carboxylic acid (chiral center) |

| Price (USD/g) | $43–66 | Premium | $20–66 |

Q & A

Basic Research Questions

Q. What analytical methods are recommended for quantifying Morpholine-3-carboxylic acid hydrochloride in experimental formulations?

- Methodology : Reverse-phase HPLC with UV detection is a robust approach. Use a C18 column (e.g., 150 mm × 4.6 mm, 5 µm) and a mobile phase of phosphate buffer (0.03 M, pH-adjusted) and methanol (70:30 v/v) at 1 mL/min flow rate. Detection at 207–210 nm is optimal for morpholine derivatives. Validate linearity (1–10 µg/mL range) and recovery rates (98–102%) using spiked samples, as demonstrated for structurally similar hydrochlorides .

Q. What safety protocols should be followed when handling this compound?

- Methodology :

- PPE : Wear nitrile gloves, tightly sealed goggles, and lab coats. Use impermeable gloves (tested for HCl resistance) .

- Ventilation : Work in a fume hood to avoid inhalation of aerosols or dust .

- Spill Management : Neutralize spills with sodium bicarbonate and dispose of waste via approved chemical channels .

Q. How should this compound be stored to ensure stability?

- Methodology : Store in airtight containers at –20°C to prevent degradation. Desiccate to avoid hygroscopic absorption, which can alter reactivity. Monitor purity via periodic NMR or HPLC analysis .

Advanced Research Questions

Q. How can this compound be functionalized for drug delivery systems?

- Methodology : Activate the carboxylic acid group using 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) and N-hydroxysuccinimide (NHS) in aqueous methanol. Stir at room temperature for 3–4 hours to form an active ester, then conjugate with amine-terminated polymers (e.g., PEG-NH2) for targeted delivery applications .

Q. What role does Morpholine-3-carboxylic acid play in peptidomimetic drug design?

- Methodology : The morpholine ring mimics peptide backbone conformations, enhancing metabolic stability. For example, substituting N-methylvaline with (R)-morpholine-3-carboxylic acid in Cilengitide analogs improves integrin-binding affinity while reducing enzymatic cleavage. Use molecular docking to validate conformational matches with target receptors (e.g., αvβ3 integrin) .

Q. What strategies resolve enantiomeric impurities in synthetic batches of this compound?

- Methodology :

- Chiral Chromatography : Use a Chiralpak® IA column with hexane:isopropanol (90:10) mobile phase for baseline separation.

- Crystallization : Recrystallize from methanol/water mixtures to isolate the desired (R)-enantiomer, confirmed by polarimetry ([α]D²⁵ = +15.2°) .

Q. How does this compound enhance gene delivery in serum-rich environments?

- Methodology : Zwitterionic functionalization (e.g., PEG-morpholine conjugates) reduces nonspecific protein adsorption. Synthesize HOOC-PEG-Mor by EDC/NHS coupling, then complex with Au nanoparticles to improve cellular uptake efficiency in serum-containing media (validate via luciferase transfection assays) .

Data Contradictions and Validation

- Hazard Classification : While some SDS reports label morpholine derivatives as "no known hazard" , others caution against HCl gas release during heating . Validate risks via thermal gravimetric analysis (TGA) and Fourier-transform infrared (FTIR) spectroscopy under simulated reaction conditions .

- Synthetic Yields : Literature reports 70–80% yields for morpholine conjugates , but batch variability may occur due to hygroscopicity. Pre-dry the compound under vacuum (40°C, 12 h) before reactions to improve consistency.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.